molecular formula C5H8BrN3 B1383873 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole CAS No. 1823357-20-5

3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole

Cat. No. B1383873
CAS RN: 1823357-20-5
M. Wt: 190.04 g/mol
InChI Key: ZPZHZSALQRZLJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C5H8BrN3 . It has a molecular weight of 190.04 . This compound is used as a ligand for transition metals to create coordination complexes . It is also from a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8BrN3/c1-3-9-4(2)7-5(6)8-9/h3H2,1-2H3 . The InChI key is ZPZHZSALQRZLJF-UHFFFAOYSA-N . Unfortunately, the specific 3D structure is not available in the search results.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is -20°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole and its derivatives have been explored in the synthesis of various chemical compounds. For instance, alkylation reactions involving bromoalkanes have been employed to synthesize new compounds with high yield, displaying potential for various applications (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020). Furthermore, its derivatives have been used in the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, showcasing its versatility in chemical synthesis (Tetrahedron, 2003).

Antimicrobial and Antifungal Applications

  • Some derivatives of this compound have been investigated for their antibacterial and antifungal properties. For instance, new compounds synthesized from this triazole have shown promising results against a range of microorganisms, indicating their potential as antimicrobial agents (Zeitschrift für Naturforschung B, 2008). Additionally, certain N-bridged heterocycles derived from this compound have demonstrated antifungal activity against various pathogens (Farmaco, 1996).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of this compound have been synthesized and evaluated for their potential anticancer properties. This includes the synthesis of new 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and their screening against various cancer cell lines (Zeitschrift für Naturforschung B, 2008).

Luminescent and Nonlinear Optical Properties

  • The compound has also been studied for its luminescent and nonlinear optical properties. For example, a study on 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, a related compound, revealed significant nonlinear optical properties, which could be relevant for various technological applications (Journal of Physics and Chemistry of Solids, 2017).

Veterinary Medicine

properties

IUPAC Name

3-bromo-1-ethyl-5-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3/c1-3-9-4(2)7-5(6)8-9/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZHZSALQRZLJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC(=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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